molecular formula C8H10N2O3 B14167860 Acetic acid, (pyrazinyloxy)-, ethyl ester CAS No. 396097-56-6

Acetic acid, (pyrazinyloxy)-, ethyl ester

Cat. No.: B14167860
CAS No.: 396097-56-6
M. Wt: 182.18 g/mol
InChI Key: SUKBZWKVBULYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, (pyrazinyloxy)-, ethyl ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (pyrazinyloxy)-, ethyl ester typically involves the esterification reaction between acetic acid and an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is as follows:

CH3COOH+CH3CH2OHCH3COOCH2CH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​CH2​OH→CH3​COOCH2​CH3​+H2​O

In industrial settings, the production of esters can also involve the use of acid chlorides or anhydrides reacting with alcohols .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (pyrazinyloxy)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

    Hydrolysis: Acetic acid and ethanol.

    Reduction: Ethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (pyrazinyloxy)-, ethyl ester is unique due to the presence of the pyrazine ring, which imparts distinct chemical properties and potential biological activities. The pyrazine moiety can interact with various biological targets, making this ester a valuable compound for research and industrial applications .

Properties

CAS No.

396097-56-6

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 2-pyrazin-2-yloxyacetate

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)6-13-7-5-9-3-4-10-7/h3-5H,2,6H2,1H3

InChI Key

SUKBZWKVBULYGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC=CN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.